![molecular formula C12H15NO4 B14708659 1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene CAS No. 23023-08-7](/img/structure/B14708659.png)
1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene is an organic compound with the molecular formula C12H15NO4. It is a derivative of benzene, featuring two methoxy groups and a nitrobutenyl side chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene typically involves the nitration of a suitable precursor, such as 1,2-dimethoxybenzene, followed by the introduction of the nitrobutenyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,2-Dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethoxy-4-nitrobenzene: Lacks the butenyl side chain, making it less reactive in certain chemical reactions.
1,2-Dimethoxy-4-(3-fluoro-2-propenyl)benzene: Contains a fluorine atom, which can alter its chemical and biological properties.
1,2-Dimethoxy-4-(1-propenyl)benzene: Similar structure but without the nitro group, affecting its reactivity and applications.
Uniqueness
1,2-Dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene is unique due to the presence of both methoxy and nitrobutenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
23023-08-7 |
|---|---|
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene |
InChI |
InChI=1S/C12H15NO4/c1-4-10(13(14)15)7-9-5-6-11(16-2)12(8-9)17-3/h5-8H,4H2,1-3H3/b10-7- |
Clave InChI |
NRBCNHBQBWHAJU-YFHOEESVSA-N |
SMILES isomérico |
CC/C(=C/C1=CC(=C(C=C1)OC)OC)/[N+](=O)[O-] |
SMILES canónico |
CCC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



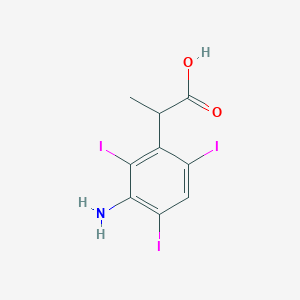

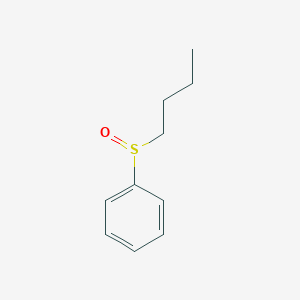

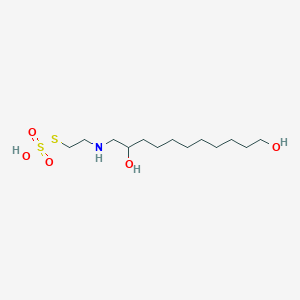

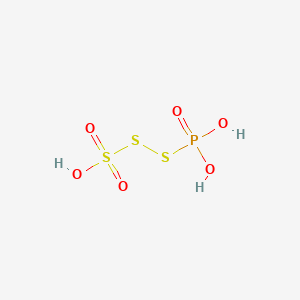
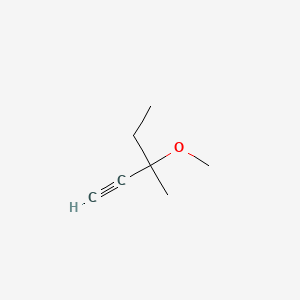

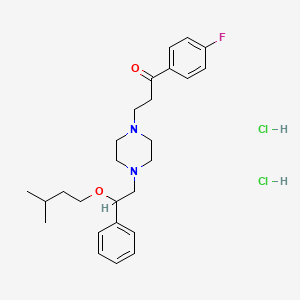
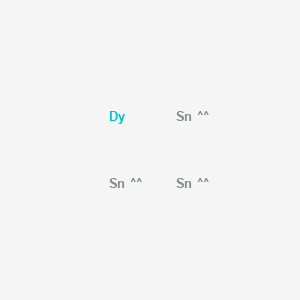
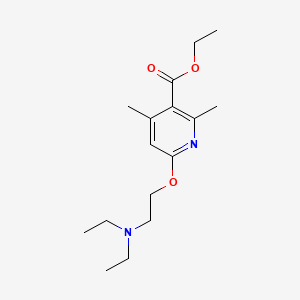
![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
